6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include a base such as sodium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-3’-methyl-[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-amine.
Substitution: Formation of halogenated derivatives of the biphenyl compound.
Scientific Research Applications
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-amine
- 6-Oxo-3’-methyl-[1,1’-biphenyl]-3-carbonitrile
- 3-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile
Uniqueness
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-3-(3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(7-10)13-8-11(9-15)5-6-14(13)16/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDPYOYFTVNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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